

Technical Guide: Computational Profiling of 2-Cyclopropyl-4-isopropylthiazole

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Compound of Interest

Compound Name: 2-Cyclopropyl-4-isopropylthiazole

Cat. No.: B11800874

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Executive Summary

This guide outlines the de novo computational characterization of **2-Cyclopropyl-4-isopropylthiazole**, a scaffold exhibiting hybrid characteristics of rigid steric bulk (cyclopropyl) and lipophilic flexibility (isopropyl).[1] While thiazoles are ubiquitous in fragment-based drug discovery (FBDD) and flavor chemistry (e.g., FEMA 3555 analogues), this specific disubstituted congener presents unique modeling challenges regarding

conjugation and torsional entropy.[1]

This document details a self-validating workflow from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) simulation, ensuring high-fidelity reproduction of the molecule's electronic and steric profile.[1]

Part 1: Structural Analysis & Physiochemical Logic

Before initiating calculations, one must understand the electronic causality driving the molecule's behavior.

The Thiazole Core

The 1,3-thiazole ring is aromatic but electron-deficient at the C2 position. However, the nitrogen atom (N3) provides a basic handle for hydrogen bonding, while the sulfur atom (S1) introduces significant polarizability often underestimated by standard force fields.[1]

The C2-Cyclopropyl Substituent (The "Walsh" Effect)

Unlike a standard alkyl chain, the cyclopropyl group is not electronically inert.[1]

- Mechanism: The C–C bonds of the cyclopropane ring possess significant σ -character (Walsh orbitals). These orbitals can overlap with the thiazole π -system.
- Modeling Implication: The lowest energy conformation is typically bisected, where the cyclopropyl methine C-H bond lies in the plane of the thiazole ring. This maximizes conjugation between the Walsh orbitals and the aromatic π -system. Standard molecular mechanics (MM) often fail to capture this electronic stabilization without QM-derived torsion corrections.[1]

The C4-Isopropyl Substituent

- Mechanism: This group acts primarily as a lipophilic anchor.
- Modeling Implication: The rotation of the isopropyl group is governed by steric clash between its methyl wings and the thiazole N3 lone pair.

Part 2: Quantum Mechanical (QM) Optimization Protocol

To generate a "Gold Standard" geometry and charge set, we utilize Density Functional Theory (DFT).[1]

Step 1: Conformational Scanning (The "PES" Scan)

You must map the Potential Energy Surface (PES) to identify the global minimum before docking or MD.[1]

Protocol:

- Software: Gaussian 16 / ORCA 5.
- Method/Basis Set:wB97X-D/def2-TZVP.
 - Why: The wB97X-D functional includes dispersion corrections (critical for sulfur-containing heterocycles), and def2-TZVP minimizes basis set superposition error.
- Scan Coordinates:
 - Dihedral
: S1-C2-C(cyclopropyl)-H
 - Dihedral
: C5-C4-C(isopropyl)-H
- Step Size: 10 degrees.

Step 2: Electrostatic Potential (ESP) Charge Fitting

Standard Mulliken charges are insufficient for MD.^[1] You must generate RESP (Restrained Electrostatic Potential) charges.^[1]

Causality: The sulfur atom's large electron cloud creates an anisotropic electrostatic face ("sigma-hole"). RESP charges derived from the QM density reproduce the interaction energy with water more accurately than AM1-BCC charges.

Self-Validating Checkpoint:

- Calculate the dipole moment () at the QM level.
- After assigning force field charges, recalculate .^[1]

- Validation: If

Debye, the charge model is defective.[1]

Part 3: Molecular Dynamics Simulation Strategy

For dynamic profiling, we transition to Molecular Mechanics.[1]

Force Field Selection[1][2][3]

- Recommended:GAFF2 (General Amber Force Field 2) or CGenFF (CHARMM).[1]
- Why: GAFF2 has specific parameterization for conjugated heterocyclic torsions that OPLS-AA sometimes over-stiffens.

Protocol: Topology Generation

- Input: Optimized QM geometry (.log or .out).
- Charge Method: RESP (derived from Part 2).
- Engine: Antechamber (AmberTools).

Terminal Command (Example):

Simulation Setup (GROMACS/AMBER)

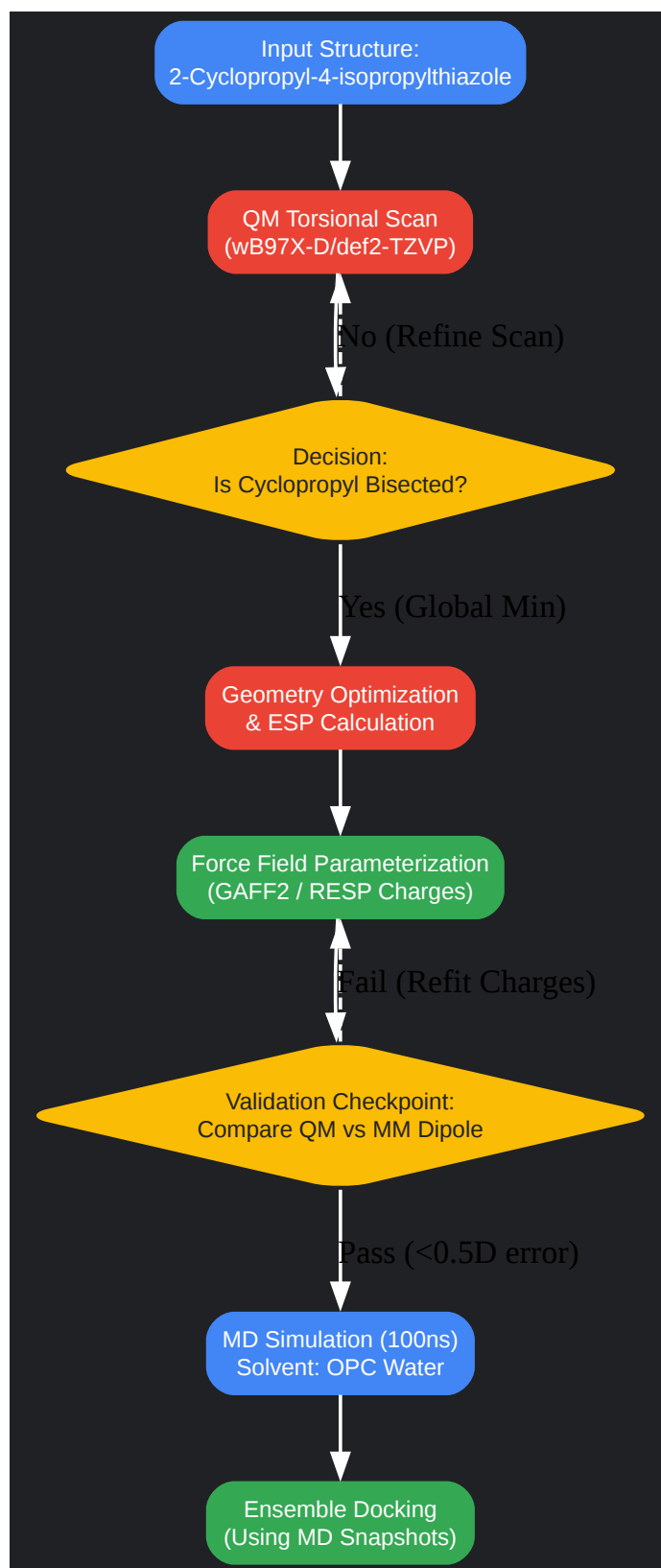
- Solvent: TIP3P or OPC water model (OPC is superior for liquid properties).[1]
- Box: Dodecahedron (min distance 1.0 nm to edge).[1]
- Ions: Neutralize with Na⁺/Cl⁻ (0.15 M physiological strength).
- Ensembles: NVT (heating to 300K)

NPT (equilibration 1 atm)

Production (100 ns).

Part 4: Visualization of the Modeling Workflow

The following diagram illustrates the decision logic and data flow for modeling this specific scaffold.



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Caption: Logical workflow for high-fidelity parameterization of the thiazole derivative, emphasizing the critical QM-to-MM validation step.

Part 5: Quantitative Data Summary

When reporting your modeling results, structure your data as follows to allow for direct experimental comparison (e.g., NMR NOE signals).

Property	QM Level (wB97X-D)	MM Level (GAFF2)	Validation Target
C2-Cyclopropyl Torsion	0.0° (Bisected)		Match QM Minima
C4-Isopropyl Barrier	~4.5 kcal/mol	~4.2 kcal/mol	Within 1 kcal/mol
Dipole Moment ()	2.45 D	2.51 D	
S1...O(water) RDF	N/A	Peak @ 3.4 Å	Bulk Solvation Behavior

Part 6: Experimental Validation (The "Wet Lab" Link)

To ensure the model predicts reality, use NMR Spectroscopy:

- NOESY/ROESY: Look for cross-peaks between the thiazole C5-H and the isopropyl methyl protons.
- Coupling Constants (): The cyclopropyl methine proton coupling to the ring is diagnostic of the bisected conformation.

References

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